molecular formula C7H14O2 B1194312 4-Butyl-1,3-dioxolane CAS No. 72493-05-1

4-Butyl-1,3-dioxolane

Cat. No.: B1194312
CAS No.: 72493-05-1
M. Wt: 130.18 g/mol
InChI Key: YEYPBZKGFVMRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butyl-1,3-dioxolane is a cyclic acetal where a butyl group is substituted at the 4-position of the 1,3-dioxolane ring. This structure is part of a important class of organic compounds widely used as protecting groups for aldehydes and ketones in multistep organic synthesis . The cyclic acetal functionality is known for its stability under basic conditions and against nucleophiles, allowing it to protect carbonyl groups during reactions that would otherwise be incompatible . Conversely, deprotection back to the parent carbonyl compound can be achieved under mild acidic conditions or through transacetalization, providing researchers with a reversible protective strategy . Beyond its fundamental role in synthesis, 1,3-dioxolane derivatives serve as key intermediates in developing pharmacologically active molecules and have found applications as solvents in specialized areas like battery electrolytes . This product is intended for research applications as a chemical intermediate or building block. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72493-05-1

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4-butyl-1,3-dioxolane

InChI

InChI=1S/C7H14O2/c1-2-3-4-7-5-8-6-9-7/h7H,2-6H2,1H3

InChI Key

YEYPBZKGFVMRMA-UHFFFAOYSA-N

SMILES

CCCCC1COCO1

Canonical SMILES

CCCCC1COCO1

Synonyms

4-butyldioxolane

Origin of Product

United States

Reaction Mechanisms of 4 Butyl 1,3 Dioxolane and Its Analogues

Ring-Opening Reactions of 1,3-Dioxolanes

The stability of the 1,3-dioxolane (B20135) ring is conditional and can be compromised under specific chemical environments, leading to ring-opening reactions. These processes are fundamental to their use as protecting groups and as precursors in synthetic transformations.

Acid-catalyzed hydrolysis is a cornerstone reaction for 1,3-dioxolanes, serving as the primary method for their removal as protecting groups. wikipedia.orgorganic-chemistry.org The generally accepted mechanism for cyclic orthoester hydrolysis proceeds through a three-stage, specific acid-catalyzed pathway. beilstein-journals.org This involves initial protonation of an exocyclic alkoxy group, followed by its cleavage to form a dioxolanylium cation intermediate. beilstein-journals.org This intermediate then reacts with water, and subsequent acid-catalyzed cleavage of the resulting 2-hydroxy-1,3-dioxolane yields the final hydroxy ester product. beilstein-journals.org For simple ketals like 2-phenyl-1,3-dioxolane, deprotection to the corresponding aldehyde can be achieved efficiently in water using certain catalysts. wikipedia.org

Transacetalization is another acid-catalyzed process where the diol portion of the acetal (B89532) is exchanged. This reaction occurs extensively in the gas phase between 1,3-dioxolane and various acylium ions, leading to the formation of cyclic 'ionic ketals'. psu.edu The reaction is initiated by O-acylation, followed by ring-opening and ring-reforming steps that eliminate a neutral formaldehyde (B43269) molecule. psu.edu Intramolecular transacetalization has also been employed in the synthesis of complex, conformationally-restricted 1,3-dioxane (B1201747) systems from polyhydroxy acetal precursors. mdpi.com The reaction conditions, particularly the choice and concentration of the acid catalyst, must be carefully controlled to achieve the desired transformation without causing decomposition. mdpi.com

Table 1: Catalysts and Conditions for Acetal Hydrolysis and Transacetalization
Reaction TypeCatalyst/ReagentSubstrate ExampleConditionsObservationReference
Hydrolysis (Deprotection)p-Sulfonic acid-calix docksci.comarene1,3-Dioxolane ketal of isatin2.5 mol%, 160 °C, 10 min, Water>96% conversion; catalyst reusable for 5 cycles. scielo.br
Hydrolysis (Deprotection)NaBArF₄2-Phenyl-1,3-dioxolaneWater, 30 °C, 5 minEfficient deprotection to benzaldehyde (B42025). wikipedia.org
Transacetalization (Gas Phase)Acylium ions (e.g., CH₃C⁺=O)1,3-DioxolaneIon-molecule reactionsForms cyclic 'ionic ketals'. psu.edu
Intramolecular Transacetalizationp-Toluenesulfonic acid (pTosOH)Polyhydroxy benzaldehyde acetalToluene (B28343), room temp., 2 hYields benzofuran (B130515) derivative; catalyst concentration is critical. mdpi.com

Substituted 1,3-dioxolan-4-ones can undergo thermal fragmentation, a process that provides insight into their reaction mechanisms. nih.govresearchgate.net The thermal decomposition of these compounds is believed to proceed through an initial ring-opening to form a zwitterionic oxonium carboxylate intermediate. nih.gov This intermediate can then undergo further reactions. For instance, it can attack the C–O⁺ carbon, expelling an aldehyde and forming an α-lactone, which subsequently loses carbon monoxide. nih.gov This pathway highlights the use of dioxolanones as chiral ketene (B1206846) equivalents in synthesis. nih.govresearchgate.net In some cases, the fragmentation can take a different course; for example, a Diels-Alder adduct of a dioxolanone, upon pyrolysis, lost only pivalaldehyde to yield a carboxylic acid, rather than the expected phenol (B47542) product from the loss of both pivalaldehyde and carbon monoxide. nih.gov

Table 2: Thermal Fragmentation of Dioxolanone Derivatives
Starting MaterialReaction ConditionsKey IntermediateMajor Product(s)Mechanistic InsightReference
(2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one Michael adductThermal fragmentationNot specifiedPhenyl ketoneDemonstrates use as a chiral benzoyl anion equivalent. nih.govresearchgate.net
Diels-Alder adduct of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one and tetrachlorocyclopentadienone dimethyl acetalFlash Vacuum Pyrolysis (FVP) at 550 °CNot specified2,3,4,5-Tetrachlorobenzoic acid, PivalaldehydeUnexpected pathway involving only aldehyde elimination, not CO. nih.gov
Epimeric dioxolanone adductsThermal equilibrationRing-opened zwitterionic oxonium carboxylateEpimerized dioxolanoneProvides evidence for the ring-opened intermediate in fragmentation. nih.gov

Radical-Mediated Transformations Involving 1,3-Dioxolanes

The C-H bonds in 1,3-dioxolanes, particularly at the C2 position, are susceptible to radical abstraction. This reactivity forms the basis for a variety of synthetic transformations, allowing the dioxolane moiety to be incorporated into other molecules.

Hydrogen Atom Transfer (HAT) from the C2-H bond of 1,3-dioxolane is a key step in many radical reactions. nsf.govacs.org The presence of adjacent oxygen atoms stabilizes the resulting dioxolan-2-yl radical, making the C2-H bond relatively weak and susceptible to abstraction by a suitable radical species. nih.gov This process can be initiated photochemically. For example, visible-light-promoted reactions using an iridium photocatalyst can convert 1,3-dioxolane into its radical form, which then adds to electron-deficient alkenes. nsf.govacs.org The efficiency of HAT can be influenced by the photocatalyst used; studies comparing tetrabutylammonium (B224687) decatungstate with aromatic ketones like thioxanthone found the former to be more efficient. thieme-connect.com The bond dissociation energy (BDE) of the C-H bond is a critical factor, with studies showing a correlation between reaction rates and C-H BDEs, efficiently activating C(sp³)–H bonds with BDE values below 90 kcal mol⁻¹. nih.gov

Table 3: Hydrogen Atom Transfer (HAT) Reactions Involving 1,3-Dioxolanes
C-H SubstrateRadical Initiator/CatalystRadical AcceptorKey ObservationReference
1,3-DioxolaneIridium photocatalyst / PersulfateElectron-deficient alkenesReaction proceeds via a radical chain mechanism with HAT as a propagation step. nsf.govacs.org
1,3-DioxolaneTetrabutylammonium decatungstate (TBADT)Phenyl vinyl sulfoneTBADT is more efficient than aromatic ketone photocatalysts. thieme-connect.com
Methyl 1,3-dioxolaneCdS Quantum Dot gel photocatalystUnsaturated estersReaction rate correlates with the calculated C-H Bond Dissociation Energy (BDE). nih.gov

The dioxolan-2-yl radical, generated via HAT, can participate in oxidative coupling reactions. A notable example is the three-component coupling of 1,3-dioxolanes with both electron-deficient alkenes and electron-rich vinylarenes. docksci.comacs.org This transformation is achieved using a cobalt catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. docksci.com The proposed mechanism involves a radical-polar crossover process. docksci.comacs.org Initially, the dioxolanyl radical adds to the electron-deficient alkene. The resulting radical then adds to the electron-rich vinylarene to form a stabilized benzylic radical. This intermediate undergoes oxidation and subsequent Kornblum–DeLaMare rearrangement to yield polyfunctionalized carbonyl compounds. docksci.com This one-pot process demonstrates high functional group tolerance and operational simplicity. acs.org

Cycloaddition Chemistry of Dioxolane Derivatives

Dioxolane derivatives can be both the products and reactants in cycloaddition reactions, highlighting their synthetic utility. The 1,3-dipolar cycloaddition is a significant reaction for forming five-membered rings. wikipedia.org For example, carbonyl ylides, generated from diazocarbonyl compounds via metal catalysis, react with dipolarophiles like alkenes or alkynes in a 1,3-dipolar cycloaddition to create oxacycles, including dioxolane structures. wikipedia.orgmdpi.com Furthermore, a [3+2] cycloaddition of vinyl oxiranes with activated ketones, catalyzed by a Lewis base, provides an efficient route to constructing 1,3-dioxolane skeletons. researcher.life Chiral dioxolanone derivatives can also act as dienophiles in Diels-Alder reactions, leading to the formation of complex adducts whose subsequent thermal fragmentation can yield chiral products. nih.govresearchgate.netmdpi.com

Diels-Alder Cycloadditions of Chiral Dioxolan-4-ones

Chiral 1,3-dioxolan-4-ones, which are analogues of 4-butyl-1,3-dioxolane, have been established as effective dienophiles in Diels-Alder reactions. researchgate.net These reactions are valued for their ability to form six-membered rings with a high degree of stereoselectivity. A key example is the behavior of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, a chiral α,β-unsaturated ester equivalent. researchgate.net

The Diels-Alder reactions involving these chiral dienophiles exhibit high exo and diastereoface selectivity. researchgate.net For instance, the thermal reaction of (2S)-2-(tert-butyl)-5-methylene-1,3-dioxolan-4-one with ethyl 4-oxo-2-butenoate results in the formation of only two of the four possible diastereoisomers. researchgate.net This selectivity is a direct consequence of the chiral scaffold which directs the approach of the diene.

In some cases, the Diels-Alder adducts can undergo further transformations. For example, thermal fragmentation of certain adducts can lead to the formation of chiral epoxy ketones, where the dioxolanone effectively acts as a chiral ketene equivalent. nih.govnih.gov This is initiated by the ring opening of the dioxolanone to an oxonium carboxylate, which then loses pivalaldehyde to form a spiro α-lactone intermediate. researchgate.net

The utility of these chiral dioxolan-4-ones extends to their role as acyl anion equivalents. nih.gov Through deprotonation and subsequent alkylation, followed by flash vacuum pyrolysis, these compounds can be converted into ketones. researchgate.net

Table 1: Examples of Diels-Alder Reactions with a Chiral Dioxolan-4-one Analogue

DieneDienophileProduct(s)Key Features
Cyclopentadiene(2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-oneCycloadductHigh exo selectivity. The adduct can be further functionalized.
Ethyl 4-oxo-2-butenoate(2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-oneTwo diastereomeric adductsHigh diastereoselectivity, formation of only two out of four possible diastereomers. researchgate.net

Asymmetric [3+2] Cycloaddition Pathways

The [3+2] cycloaddition is another powerful tool in synthetic chemistry for the construction of five-membered heterocyclic rings. Chiral 5-methylene-1,3-dioxolan-4-ones, analogues of this compound, have been shown to participate in these reactions, leading to the formation of spiro heterocyclic compounds with a high degree of stereocontrol. mdpi.com

The cycloaddition chemistry of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, derived from (S)-lactic acid, has been investigated with various 1,3-dipoles. mdpi.com Spiro adducts have been successfully synthesized with reagents such as benzonitrile (B105546) oxide, acetonitrile (B52724) oxide, diazomethane, and diphenyldiazomethane. mdpi.com The absolute stereochemistry of the benzonitrile oxide adduct has been confirmed by X-ray diffraction, providing concrete evidence for the stereochemical outcome of the reaction. mdpi.com

However, not all 1,3-dipoles are reactive towards this system. Attempted cycloadditions with nitrile sulfides, nitrile imines, and azides have been reported to be unsuccessful. mdpi.com

The resulting spiro adducts are of significant interest due to their rigidly defined three-dimensional structures, making them valuable scaffolds in medicinal chemistry. mdpi.com Furthermore, these adducts can be subjected to pyrolysis, leading to the loss of pivalaldehyde and carbon monoxide to furnish ketones, demonstrating the role of the parent dioxolanone as a chiral acetyl anion equivalent. mdpi.com

Table 2: [3+2] Cycloaddition Reactions of a Chiral 5-Methylene-1,3-dioxolan-4-one

1,3-DipoleDioxolane AnalogueProduct TypeOutcome
Benzonitrile Oxide(2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-oneSpiro isoxazolineSuccessful formation of spiro adduct. mdpi.com
Acetonitrile Oxide(2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-oneSpiro isoxazolineSuccessful formation of spiro adduct. mdpi.com
Diazomethane(2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-oneSpiro pyrazolineSuccessful formation of spiro adduct. mdpi.com
Diphenyldiazomethane(2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-oneSpiro pyrazolineSuccessful formation of spiro adduct. mdpi.com
Nitrile Sulfide(2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one-No reaction. mdpi.com
Nitrile Imine(2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one-No reaction. mdpi.com
Azides(2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one-No reaction. mdpi.com

Intramolecular Rearrangements in Dioxolane Systems

Intramolecular rearrangements within dioxolane systems provide a pathway to structurally diverse molecules. A notable example is the highly regio- and stereoselective intramolecular rearrangement of glycidol (B123203) acetals to produce alkoxylated 1,3-dioxolanes and 1,3-dioxanes. acs.org

This rearrangement is initiated by the selective activation of the acetal by a Lewis acid, which generates an oxocarbenium ion. acs.org This is followed by the ring-opening of the epoxide, leading to a bicyclic [3.1.0]epoxonium ion intermediate. The final step involves the exo- or endo-selective opening of this intermediate by a tethered alkoxide to yield the rearranged product. acs.org Crossover experiments have provided mechanistic insights, confirming the preferential activation of the acetal over the epoxide. acs.org

Another class of rearrangements involves organic peroxides containing a dioxolane ring. For instance, under acidic conditions, 3-hydroxy-1,2-dioxolanes can rearrange in a manner similar to the Criegee rearrangement to yield diketone derivatives. nih.govbeilstein-journals.org

Furthermore, unexpected rearrangements have been observed. For example, the recrystallization of (±)-1,2-diphenyl-1,2-propanediol in 1-butanol (B46404) led to a non-acid-catalyzed pinacol (B44631) rearrangement. The resulting aldehyde then reacted with another molecule of the diol to form a tri-substituted 1,3-dioxolane. iucr.org

Applications of 4 Butyl 1,3 Dioxolane As a Versatile Synthetic Intermediate

Functional Group Protection Strategies

The temporary modification of a functional group to prevent it from reacting during a chemical transformation is a cornerstone of multistep organic synthesis. organic-chemistry.org Dioxolanes, such as 4-butyl-1,3-dioxolane, are frequently employed as protecting groups for carbonyl functionalities due to their unique stability profile. thieme-connect.dewikipedia.org

Acetalization of Aldehydes and Ketones as Protecting Groups

The most common application of the 1,3-dioxolane (B20135) moiety is the protection of aldehydes and ketones by converting them into cyclic acetals or ketals, respectively. acs.org This transformation is typically achieved through an acid-catalyzed reaction of the carbonyl compound with a 1,2-diol. wikipedia.org For instance, this compound can be synthesized from the reaction of pentanal with ethylene (B1197577) glycol. Conversely, the protection of a carbonyl compound with 1,2-pentanediol (B41858) would yield a 2-substituted-4-butyl-1,3-dioxolane.

This protection strategy is widely used because the resulting 1,3-dioxolane ring is stable under a variety of conditions that would typically affect an unprotected carbonyl group, including exposure to bases, nucleophiles, and many reducing and oxidizing agents. thieme-connect.deorganic-chemistry.org The traditional method for acetalization involves heating the carbonyl compound and the diol with an acid catalyst like p-toluenesulfonic acid in a solvent such as toluene (B28343), often with the removal of water using a Dean-Stark apparatus to drive the equilibrium towards product formation. organic-chemistry.org However, the harshness of strong acids can be incompatible with sensitive substrates. acs.orgnih.gov This has led to the development of milder and more selective catalytic systems. nih.gov

Table 1: Selected Catalysts for Acetalization of Carbonyl Compounds

Catalyst Substrates Conditions Key Features Source(s)
Iodine (catalytic) Aldehydes & Ketones Neutral, aprotic conditions High efficiency, tolerates acid-sensitive groups. organic-chemistry.org
Zirconium tetrachloride (ZrCl₄) Carbonyl compounds Mild conditions High efficiency and chemoselectivity. organic-chemistry.org
N-Bromosuccinimide (NBS) Carbonyl compounds In situ acetal (B89532) exchange with ethyl orthoformate Tolerates acid-sensitive groups like THP and TBDMS ethers. organic-chemistry.org
Visible Light / Eosin Y Aldehydes Neutral, visible light irradiation High yields, chemoselective for aldehydes over ketones. organic-chemistry.org
Trace Conventional Acids (e.g., HCl) Aldehydes & Ketones 0.1 mol% catalyst, ambient temperature High yields, broad substrate scope, simple work-up. acs.orgnih.gov

Controlled Cleavage and Deprotection Methodologies

A critical feature of any protecting group is its ability to be removed cleanly and selectively under controlled conditions. wikipedia.org The 1,3-dioxolane group is most commonly cleaved by acid-catalyzed hydrolysis, which regenerates the original carbonyl compound and the diol. wikipedia.orgorganic-chemistry.org This process effectively reverses the protection step.

While aqueous acid is a standard deprotection method, a range of milder and more selective reagents have been developed to accommodate sensitive functional groups elsewhere in the molecule. rsc.org The choice of deprotection agent allows chemists to selectively remove a dioxolane protecting group while other acid-labile groups, or even other types of acetals, remain intact. oup.com For example, selective deprotection can be achieved in the presence of groups like tert-butyldimethylsilyl (TBDMS) ethers or N-Boc protected amines. rsc.org

Table 2: Reagents for the Deprotection of 1,3-Dioxolanes

Reagent/System Conditions Key Features Source(s)
Aqueous Acid (e.g., HCl, H₂SO₄) Aqueous solvent Standard, traditional method. wikipedia.orgorganic-chemistry.org
Iodine (catalytic) Neutral conditions, wet acetone (B3395972) Mild, tolerates double bonds, hydroxyls, and other acid-sensitive groups. organic-chemistry.org
Erbium(III) triflate (Er(OTf)₃) Wet nitromethane, room temperature Gentle Lewis acid catalyst, chemoselective. organic-chemistry.org
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) Water, 30 °C Fast and efficient deprotection under aqueous conditions. wikipedia.orgorganic-chemistry.org
Imidazolium-based Protic Ionic Liquid Aqueous medium Mild, recyclable catalyst, tolerates a wide range of functional groups. rsc.org
Bismuth Nitrate Pentahydrate Dichloromethane Effective Lewis acid catalyst for deprotection. researchgate.net
Aqueous Dimethyl Sulfoxide (DMSO) Neutral, reflux Can selectively cleave acyclic acetals in the presence of cyclic dioxolanes. oup.com

Building Blocks in Complex Organic Synthesis

Beyond its role in protection chemistry, the this compound scaffold is a valuable building block for constructing complex organic molecules. Its inherent structure can be modified and elaborated to introduce chirality and serve as a latent form of other functional groups.

Precursors to Chiral Alcohols and Carboxylic Acids

The 1,3-dioxolane ring can be a key component in strategies for asymmetric synthesis. Enantiomerically pure β-hydroxy-1,3-dioxolanes can be synthesized through the highly efficient iridium-catalyzed asymmetric hydrogenation of α-(1,3-dioxolane)-ketones. acs.org In this process, the dioxolane moiety acts as a protected aldehyde. The resulting chiral alcohol, still containing the dioxolane ring, can be used in further synthetic steps or deprotected to reveal a chiral β-hydroxyaldehyde, a valuable synthetic intermediate. acs.org

Similarly, derivatives such as 1,3-dioxolan-4-ylmethanol can be used to synthesize carboxylic acid esters. researchgate.net These esters, upon hydrolysis, would yield the corresponding carboxylic acid, demonstrating how the dioxolane framework can act as a handle for introducing and manipulating acid functionalities.

Table 3: Synthesis of Chiral Alcohols and Acid Derivatives from Dioxolanes | Starting Material | Transformation | Product Type | Key Features | Source(s) | | :--- | :--- | :--- | :--- | | α-(1,3-Dioxolan)-ketones | Ir-catalyzed asymmetric hydrogenation | Chiral β-hydroxy-1,3-dioxolanes | Provides access to both (R) and (S) enantiomers with high enantioselectivity (>99% ee). acs.org | acs.org | | 1,3-Dioxolan-4-ylmethanol | Esterification with phenoxyacetic acids | 1,3-Dioxolane-containing esters | Serves as a precursor to carboxylic acids and demonstrates herbicidal activity. | researchgate.net |

Role as Masked Carbonyl Equivalents

A "masked" functional group is a stable precursor that does not resemble the target group but can be converted into it at a later synthetic stage. The 1,3-dioxolane group is a classic example of a masked carbonyl equivalent. wikipedia.org By protecting an aldehyde or ketone, it allows for chemical manipulations at other sites of the molecule that the original carbonyl group would not have tolerated. organic-chemistry.orgwikipedia.org

More advanced applications utilize the dioxolane ring to generate reactivity at unconventional positions. For example, certain 1,3-dioxolane derivatives can serve as masked homoenolate equivalents, which are precursors to β-acyl anions. scielo.br In one study, a 2-(2-(butyltellanyl)ethyl)-2-methyl-1,3-dioxolane was used to generate a masked metal homoenolate, enabling reactions that are otherwise difficult to achieve. scielo.br Furthermore, recent research has shown that dioxolanyl radicals can be used for novel carbon-carbon bond constructions, acting as masked trifluoromethylacetylation reagents. thieme-connect.de

Generation of Chiral Acyl Anion Equivalents

While this compound itself is achiral, closely related chiral derivatives, specifically chiral 1,3-dioxolan-4-ones, are powerful tools in asymmetric synthesis where they function as chiral acyl anion equivalents. researchgate.netnih.govmdpi.com An acyl anion is a synthetically valuable but generally unstable species. Dioxolan-4-ones provide a stable and practical alternative.

These chiral dioxolan-4-ones are readily prepared from enantiomerically pure α-hydroxy acids (like lactic or mandelic acid) and an aldehyde. nih.govmdpi.com Deprotonation at the C-5 position with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. nih.govmdpi.com This enolate then reacts with various electrophiles (e.g., alkyl halides, aldehydes, nitroalkenes) with a high degree of stereocontrol, dictated by the chiral center at C-2. nih.govmdpi.com The final step involves the fragmentation of the dioxolanone ring, often through hydrolysis followed by oxidative decarboxylation or through flash vacuum pyrolysis (FVP), to unmask the carbonyl group and yield a chiral ketone or related product. researchgate.netnih.govresearchgate.net This sequence effectively allows the dioxolanone to function as a surrogate for a chiral acyl anion. nih.gov

Table 4: Chiral 1,3-Dioxolan-4-ones as Acyl Anion Equivalents | Dioxolan-4-one Source | Reaction Sequence | Resulting Product | Role of Dioxolanone | Source(s) | | :--- | :--- | :--- | :--- | | (S)-Mandelic Acid | 1. Deprotonation (LDA) 2. Michael addition to butenolide 3. Thermal fragmentation (FVP) | Chiral Phenyl Ketone | Chiral Benzoyl Anion Equivalent | researchgate.netnih.govmdpi.comnih.gov | | (S)-Lactic Acid | 1. Deprotonation 2. Alkylation 3. Flash Vacuum Pyrolysis (FVP) | Chiral Ketone | Chiral Acetyl Anion Equivalent | researchgate.net | | (S)-Mandelic Acid | 1. Deprotonation (LDA) 2. Reaction with 4-methoxy-β-nitrostyrene 3. Reduction (Raney Ni) | Chiral γ-Lactam | Chiral Acyl Anion Equivalent | mdpi.com |

Integration into Multi-component Reactions and Cascade Processes

The strategic design of complex molecular architectures with high efficiency and atom economy is a central theme in modern organic synthesis. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, and cascade reactions, involving a sequence of intramolecular transformations, are powerful tools for achieving this complexity. While specific examples detailing the extensive use of this compound in a wide array of named MCRs or complex cascade sequences are not widely documented in academic literature, its structural features and reactivity patterns suggest its potential as a valuable intermediate in such processes.

The primary role of the 1,3-dioxolane moiety is often as a protecting group for 1,2-diols or carbonyl compounds. organic-chemistry.org The formation or cleavage of this ring can be seamlessly integrated into a cascade sequence, unveiling reactive functionalities for subsequent transformations. The butyl substituent at the 4-position can influence the stereochemical outcome of reactions and modify the physical properties, such as solubility, of the intermediates and products.

A notable example of a derivative of this compound participating in a multi-component, chemoenzymatic cascade is found in patent literature concerning the synthesis of statins, such as rosuvastatin. google.com In this process, an aldolase (B8822740) enzyme is used to catalyze an aldol (B89426) condensation.

One of the potential acceptor substrates cited for this biotransformation is This compound-2-carbaldehyde . google.com This reaction represents a key step in building the chiral side chain of the statin molecule. The process involves the coupling of the aldehyde with a donor molecule, catalyzed by the enzyme, in an aqueous buffer system. This highlights the integration of a functionalized this compound derivative into a sophisticated, multi-component reaction that is also part of a larger synthetic cascade.

The components and conditions for this type of reaction are summarized in the table below:

ComponentRoleExample/Condition
This compound-2-carbaldehyde Acceptor SubstrateA key building block providing a protected diol functionality. google.com
Aldolase EnzymeBiocatalystDERA (2-deoxy-D-ribose-5-phosphate aldolase) enzymes are cited. google.com
Donor SubstrateSecond ReactantA suitable ketone or aldehyde that provides the other part of the carbon skeleton.
Reaction MediumSolvent/BufferTypically an aqueous buffer to maintain optimal enzyme activity, for instance, a phosphate (B84403) buffer at a pH of 7 to 9. google.com

This patented example underscores the utility of this compound derivatives as chiral building blocks in complex, stereoselective syntheses that leverage the power of combined chemical and enzymatic steps. While broader applications in other named MCRs like the Ugi or Passerini reactions are not explicitly detailed for this specific compound in the reviewed literature, the principles of using substituted dioxolanes in such transformations are established for other analogues. mdpi.com For instance, chiral 1,3-dioxolan-4-ones have been shown to participate in Michael additions and Diels-Alder reactions, which can be key steps in cascade sequences. mdpi.com

The reactivity of the dioxolane ring itself, which can be opened under specific conditions, also presents opportunities for its integration into cascade processes beyond its role as a simple protecting group. However, detailed research findings on such applications for this compound remain a specialized area.

Theoretical and Computational Chemistry of 4 Butyl 1,3 Dioxolane Systems

Conformational Analysis and Molecular Dynamics Simulations of Dioxolanes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules like 4-butyl-1,3-dioxolane in different environments. By simulating the motion of atoms over time, MD can reveal the preferred conformations, the energy barriers between them, and the influence of solvent on the conformational equilibrium. For small flexible molecules, MD simulations can help determine the ratios of all conformations and their lifetimes.

Computational studies on similar systems, such as 1,3-propanediol, have shown that even small molecules can have a rich conformational behavior in solution, with the relative populations of conformers being highly dependent on the environment. For this compound, the primary conformations of the dioxolane ring would be slight variations of the envelope and twist forms, with the butyl group adopting various staggered conformations.

Table 1: Theoretical Conformational Data for 1,3-Dioxolane (B20135) Ring Puckering

Conformation Dihedral Angle (O1-C2-O3-C4) Relative Energy (kcal/mol)
Planar (Transition State) High
Envelope ~20-40° Low

Note: The exact values for this compound would require specific calculations, but the general principles of dioxolane ring puckering are illustrated here.

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, typically employing density functional theory (DFT) or ab initio methods, provide a detailed picture of the electron distribution within the this compound molecule. These calculations are crucial for predicting its reactivity.

Key parameters derived from electronic structure calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is likely to be localized on the oxygen atoms of the dioxolane ring due to the presence of lone pairs of electrons. The LUMO, on the other hand, would be associated with the antibonding orbitals of the C-O bonds. This distribution of frontier orbitals suggests that the oxygen atoms are the primary sites for electrophilic attack, while the carbon atoms of the ring are susceptible to nucleophilic attack, particularly after protonation of an oxygen atom.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

Parameter Predicted Location Implication for Reactivity
HOMO Oxygen lone pairs Site for electrophilic attack and protonation
LUMO σ* orbitals of C-O bonds Site for nucleophilic attack upon ring opening

Reaction Pathway and Transition State Calculations for Dioxolane Reactions

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the minimum energy pathway from reactants to products, including the structures and energies of all intermediates and transition states.

A common reaction of dioxolanes is acid-catalyzed hydrolysis. Computational studies of this reaction for related acetals reveal a multi-step mechanism:

Protonation: The reaction initiates with the protonation of one of the ring's oxygen atoms.

Ring Opening: The protonated acetal (B89532) undergoes cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This is often the rate-determining step.

Nucleophilic Attack: A water molecule attacks the carbocationic center.

Deprotonation: Loss of a proton yields the final hydrolysis products.

Transition state theory can be used in conjunction with the calculated energies to predict the reaction rates. The structure of the transition state provides insights into the factors that influence the reaction's facility, such as steric and electronic effects. For this compound, the butyl group may sterically hinder the approach of reactants, thereby affecting the reaction rate.

Table 3: Calculated Relative Energies for the Hydrolysis of a Generic 1,3-Dioxolane

Species Relative Energy (kcal/mol)
Reactants (Dioxolane + H₃O⁺) 0
Protonated Dioxolane ~ -10
Transition State 1 (Ring Opening) ~ 15-20
Oxocarbenium Ion Intermediate ~ 5-10
Transition State 2 (Water Attack) ~ 10-15

Note: These are illustrative values for a generic dioxolane hydrolysis. Specific calculations for this compound are required for precise energies.

Stereochemical Studies via Computational Approaches (e.g., Diastereoselectivity, Enantioselectivity)

The presence of a chiral center at the C4 position (due to the butyl substituent) means that this compound can exist as a pair of enantiomers. Reactions involving this chiral center can exhibit stereoselectivity. Computational methods are highly effective in predicting and explaining the stereochemical outcomes of such reactions.

For instance, in reactions where a new stereocenter is formed, the relative energies of the diastereomeric transition states can be calculated to predict the diastereoselectivity. The lower energy transition state will correspond to the major product. This approach is valuable in understanding the role of the existing stereocenter in directing the stereochemical course of a reaction.

In cases where a chiral catalyst is used, computational modeling can be employed to study the interactions between the substrate (this compound) and the catalyst in the transition state. This allows for the rationalization of enantioselectivity and can aid in the design of more effective catalysts. The conformational preferences of the butyl group and the dioxolane ring will play a crucial role in determining the steric interactions that govern stereoselectivity.

Table 4: Computational Approaches to Stereoselectivity in Dioxolane Reactions

Stereochemical Aspect Computational Method Information Gained
Diastereoselectivity Calculation of diastereomeric transition state energies Prediction of the major diastereomer

Advanced Spectroscopic and Analytical Characterization Techniques in Dioxolane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁷O NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Butyl-1,3-dioxolane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the butyl chain (CH₃, CH₂, CH₂, CH) and the dioxolane ring (CH₂, O-CH-O, O-CH₂-O). The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms, causing the protons on the dioxolane ring to appear at a lower field (higher ppm) compared to the alkyl protons.

¹³C NMR: Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. oregonstate.educhemguide.co.uk The carbon atoms of the dioxolane ring, being attached to oxygen, are significantly deshielded and resonate at a lower field (typically 60-110 ppm) compared to the sp³ hybridized carbons of the butyl group (typically 10-40 ppm). oregonstate.edunih.gov The acetal (B89532) carbon (O-C-O) is particularly downfield. oregonstate.edu

¹⁷O NMR: Oxygen-17 NMR is a more specialized technique used to directly probe the oxygen atoms. blogspot.comnih.gov Due to the low natural abundance (0.037%) and quadrupolar nature of the ¹⁷O nucleus, its application can be challenging, often resulting in broad signals. blogspot.com However, it can provide unique insights into the electronic environment of the oxygen atoms within the dioxolane ring, which are sensitive to substitution and conformation. researchgate.net The chemical shift range for ¹⁷O is vast, making it a sensitive probe of the local chemical environment. blogspot.com

NucleusStructural Assignment (in this compound)Typical Chemical Shift Range (δ, ppm)
¹HButyl -CH₃0.8 - 1.0
Butyl -(CH₂)₂-1.2 - 1.6
Butyl -CH attached to ring~3.5 - 4.2
Dioxolane ring protons3.8 - 5.0
¹³CButyl -CH₃~14
Butyl -CH₂CH₃~22
Butyl -CH₂CH₂-~28
Butyl -CH attached to ring~35-40
Dioxolane ring carbons (O-CH-O, O-CH₂-O)65 - 105
¹⁷ODioxolane ether oxygens-50 to +50 (relative to H₂O)

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., CI-MS, EI-MS/MS, ESI-MS, MALDI-ToF)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation patterns.

Electron Ionization (EI-MS): This is a common technique for volatile small molecules. In EI-MS, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak confirms the molecular weight of the compound (144.21 g/mol ). The fragmentation pattern is a reproducible "fingerprint" that aids in structural confirmation. Common fragmentation pathways for dioxolanes include the loss of the alkyl side chain and cleavage of the dioxolane ring. 182.160.97nist.gov For this compound, significant fragments would be expected from the loss of a butyl radical (M-57) or smaller alkyl fragments. libretexts.orglibretexts.org

Soft Ionization Techniques (CI-MS, ESI-MS): Chemical Ionization (CI) and Electrospray Ionization (ESI) are "softer" methods that impart less energy to the molecule during ionization. 182.160.97 This results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺), which is particularly useful for unambiguous molecular weight determination. nih.gov182.160.97 These techniques are crucial when the molecular ion is unstable and not observed in EI-MS. 182.160.97

m/z ValueProposed Fragment IonFragmentation Pathway
144[C₈H₁₆O₂]⁺•Molecular Ion (M⁺•)
143[M-H]⁺Loss of a hydrogen radical
115[M-C₂H₅]⁺Loss of an ethyl radical from the butyl chain
101[M-C₃H₇]⁺Loss of a propyl radical from the butyl chain
87[M-C₄H₉]⁺Loss of the butyl radical (alpha-cleavage)
57[C₄H₉]⁺Butyl cation
43[C₃H₇]⁺Propyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide valuable information about the functional groups present.

For this compound, the IR and Raman spectra are dominated by vibrations associated with the alkyl C-H bonds and the C-O bonds of the cyclic acetal group.

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region of the IR spectrum correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl group and the dioxolane ring.

C-O Stretching: The most characteristic feature for a dioxolane is the presence of strong C-O stretching bands. Cyclic ethers and acetals typically show multiple strong bands in the 1200-1000 cm⁻¹ region. docbrown.info These absorptions are due to the coupled symmetric and asymmetric stretching vibrations of the C-O-C linkages in the ring and are a key identifier for the dioxolane moiety. irb.hrresearchgate.net

CH₂ Bending: Bending (scissoring) vibrations for the CH₂ groups appear around 1465 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the more symmetric, less polar bonds, aiding in a complete vibrational assignment. irb.hr

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
2850 - 3000C-H StretchAlkyl (Butyl) and Dioxolane Ring
~1465C-H Bend (Scissoring)CH₂
~1380C-H Bend (Rocking)CH₃
1000 - 1200C-O Stretch (Asymmetric & Symmetric)Acetal (C-O-C)

X-ray Diffraction for Solid-State Structure and Stereochemistry Determination

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline materials. For a small molecule like this compound, which is a liquid at room temperature, single-crystal X-ray diffraction would require crystallization at low temperatures or the formation of a suitable crystalline derivative.

While no specific crystal structure for this compound is reported, the technique is invaluable for analogous dioxolane-containing compounds. mdpi.com X-ray diffraction can unambiguously determine:

Ring Conformation: The five-membered dioxolane ring is not planar and typically adopts an envelope or twisted conformation. X-ray analysis can precisely measure bond lengths, bond angles, and torsional angles to define this conformation.

Stereochemistry: For chiral derivatives of dioxolanes, X-ray diffraction can establish the absolute configuration of stereocenters, which is crucial in asymmetric synthesis and pharmaceutical applications. mdpi.com

Intermolecular Interactions: In the solid state, the analysis reveals how molecules pack and interact with each other through forces like van der Waals interactions or hydrogen bonding (in substituted analogs).

Chromatographic Methods for Purity and Molecular Weight Distribution (e.g., GPC/SEC, HRGC)

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of this compound.

High-Resolution Gas Chromatography (HRGC): HRGC, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is the primary method for determining the purity of volatile compounds like this compound. researchgate.net The high resolving power of capillary columns allows for the separation of the main compound from residual starting materials, solvents, and reaction byproducts. nist.gov The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, enabling quantitative purity assessment. For chiral 4-substituted dioxolanes, specialized chiral GC columns can be used to separate and quantify the enantiomers. rsc.org

Gel Permeation/Size Exclusion Chromatography (GPC/SEC): GPC/SEC is a liquid chromatography technique that separates molecules based on their hydrodynamic size in solution. polyanalytik.comlcms.cz It is primarily used to determine the molecular weight and molecular weight distribution (polydispersity) of polymers. chromatographyonline.com For a small molecule like this compound, GPC/SEC is not a standard tool for purity analysis. Its application would be limited to specific cases, such as analyzing the product of a polymerization reaction where the dioxolane acts as a monomer or comonomer, in order to detect and quantify any unreacted monomer or the formation of low molecular weight oligomers. pharmaceutical-business-review.com

ParameterTypical HRGC-FID/MS Conditions
ColumnCapillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, HP-5ms)
Injector Temperature250 °C
Carrier GasHelium or Hydrogen
Oven ProgramTemperature ramp (e.g., start at 50 °C, ramp at 10 °C/min to 250 °C)
DetectorFlame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification

Emerging Research Directions and Future Outlook for 1,3 Dioxolane Chemistry

Development of Novel Catalytic Systems for Dioxolane Synthesis and Transformations

The synthesis of the 1,3-dioxolane (B20135) ring and its subsequent transformations are being revolutionized by the development of sophisticated catalytic systems that offer greater efficiency, selectivity, and sustainability. These novel systems are moving beyond traditional acid catalysis to include organocatalysis, photocatalysis, and complex metallic and bimetallic systems.

Recent breakthroughs include the use of bifunctional organocatalysts, such as those based on cinchona-alkaloid-thiourea, for the asymmetric synthesis of 1,3-dioxolanes through formal [3+2] cycloaddition reactions. nih.govacs.orgacs.org These metal-free systems are prized for their ability to create chiral dioxolanes with high enantioselectivity. nih.govacs.orgacs.org Bimetallic catalysis, combining metals like Rhodium(II) and Samarium(III), has also been shown to enable challenging three-component tandem reactions to produce complex dioxepine structures, showcasing the potential for creating more intricate heterocyclic systems.

Heterogeneous catalysts, such as montmorillonite (B579905) clays (B1170129) (Maghnite-H+), are being employed for reactions like the cationic ring-opening copolymerization of 1,3-dioxolane, offering the advantage of easy separation and catalyst recycling. Furthermore, the integration of biocatalysis with organometallic catalysis represents a particularly innovative frontier. Chemoenzymatic cascades, for example, use an enzyme (a lyase) to produce chiral diols from simple aldehydes, which are then cyclized into chiral dioxolanes (e.g., 4,5-dipropyl-1,3-dioxolane and 4,5-dibutyl-1,3-dioxolane) using a ruthenium-based organometallic catalyst. nih.govrwth-aachen.deresearchgate.net This approach merges the high selectivity of enzymes with the versatile reactivity of metal catalysts. nih.govmdpi.com

Catalyst TypeExample(s)ReactionKey Advantages
Organocatalyst Cinchona-alkaloid-thioureaAsymmetric [3+2] CycloadditionMetal-free, high enantioselectivity. nih.govacs.org
Bimetallic Catalyst Rh(II) / Sm(III) complexesTandem Ylide Formation/[4+3]-CycloadditionAccess to complex heterocycles (dioxepines).
Heterogeneous Catalyst Montmorillonite Maghnite-H+Cationic Ring-Opening PolymerizationRecyclable, mild conditions, high yields.
Photocatalyst Eosin YAcetalizationUses visible light, cheap and readily available catalyst.
Chemoenzymatic System Lyase + [Ru(triphos)(tmm)]Aldehyde ligation followed by hydrogenation & acetalizationHigh stereoselectivity, use of renewable feedstocks. nih.govresearchgate.net

Exploration of New Reactive Intermediates and Unprecedented Transformation Pathways

A deeper understanding of reactive intermediates is paving the way for novel transformations in dioxolane chemistry. Research is actively exploring the generation and trapping of transient species to achieve new levels of stereocontrol and construct complex molecular architectures.

Key reactive intermediates currently under investigation include:

Hemiacetal Intermediates : These are formed in situ between γ-hydroxy-α,β-unsaturated ketones and aldehydes and are key to organocatalytic formal [3+2] cycloaddition reactions that yield highly functionalized 1,3-dioxolanes. nih.govacs.org

Carbonyl Ylides : Generated from the reaction of metallocarbenoids with carbonyl groups, these 1,3-dipoles are powerful intermediates for cycloaddition reactions. nsc.ru Dirhodium(II) acetate-catalyzed reactions of diazocarbonyl compounds with aldehydes can lead to either 1,3-dioxolanes or epoxides, with the outcome dependent on the electronic nature of the aldehyde. acs.org Chiral binaphthyldiimine-Ni(II) complexes can catalyze asymmetric 1,3-dipolar cycloadditions between carbonyl ylides and aldehydes to yield cis-1,3-dioxolanes with high selectivity. organic-chemistry.org

Oxonium Ions : In the cationic ring-opening polymerization (CROP) of 1,3-dioxolane, the nature of the propagating species—whether it is an activated chain end (ACE) or an activated monomer (AM)—influences the reaction kinetics and the formation of cyclic byproducts. rsc.orgresearchgate.net Understanding the balance between these pathways is crucial for controlling polymer structure. rsc.org

1,3-Dioxolan-2-yl Cations : These heterocyclic cations are key intermediates in stereoselective reactions. nih.govacs.org They can be generated from the oxidation of alkenes using hypervalent iodine reagents and trapped with nucleophiles. nih.gov This allows for a three-component assembly of an alkene, a carboxylic acid, and a nucleophile into a single, stereodefined dioxolane product. nih.gov The regioselective attack of different nucleophiles on these intermediates can even lead to a reversal of enantioselectivity. rsc.org

Radical Intermediates : A metal-free, thiol-promoted pathway allows for the site-specific addition of 1,3-dioxolane to imines via a radical chain process, providing a redox-neutral method to form protected α-amino aldehydes. organic-chemistry.org

Advanced Materials Science Applications beyond Basic Polymerization (e.g., specialty polymers, responsive materials)

While poly(1,3-dioxolane) (pDXL) is a known polymer, recent research has focused on elevating its performance to create specialty materials with advanced properties. A significant development is the synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) (UHMW pDXL). nsf.govescholarship.orgacs.orgnih.gov

Using metal-free, economically viable initiators, researchers have produced UHMW pDXL with molecular weights exceeding 1000 kDa. nsf.govescholarship.orgnih.gov This dramatic increase in chain length leads to enhanced polymer entanglement, resulting in superior mechanical properties. nsf.govescholarship.org For instance, UHMW pDXL exhibits tensile properties comparable to those of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE), a high-performance commodity plastic known for its exceptional toughness and wear resistance. nsf.govresearchgate.net Crucially, UHMW pDXL retains its chemical recyclability, allowing it to be depolymerized back to its monomer with high recovery rates (e.g., 93%). nsf.govescholarship.org This combination of high performance and sustainability makes UHMW pDXL a promising candidate for applications where robust, recyclable thermoplastics are needed. nsf.govacs.orgnih.gov

PropertyStandard pDXL (82 kDa)UHMW pDXL (1656 kDa)
Molecular Weight 82 kDa1656 kDa
Stress at Break LowerCan withstand >3x more stress before failure. nsf.govescholarship.org
Recyclability Chemically RecyclableChemically Recyclable (93% monomer recovery). nsf.govescholarship.org

Beyond homopolymers, 1,3-dioxolane is also being used in copolymerization. For example, it can be copolymerized with styrene (B11656) using heterogeneous clay catalysts to create new materials with blended properties. The development of such specialty polymers and copolymers based on the dioxolane structure represents a key direction for creating advanced, sustainable materials. nsf.govacs.org

Bio-Inspired Synthesis and Chiral Technologies Leveraging Dioxolane Scaffolds

Drawing inspiration from nature, researchers are developing highly selective and sustainable methods for synthesizing chiral dioxolanes and using the dioxolane scaffold as a tool in asymmetric synthesis. mdpi.comresearchgate.netnih.gov

A prominent example of bio-inspired synthesis is the use of chemoenzymatic cascades. mdpi.comwiley-vch.decore.ac.ukrsc.org In one such process, a lyase enzyme first catalyzes the formation of a chiral 2-hydroxy ketone from a simple aldehyde (like butanal or pentanal). researchgate.net This intermediate is then hydrogenated to a chiral diol and subsequently cyclized to a chiral 1,3-dioxolane using an organometallic ruthenium catalyst. nih.govresearchgate.net This multi-step, one-pot process can produce enantiomerically pure substituted dioxolanes, such as (4S,5S)-dipropyl-1,3-dioxolane, by combining the precision of biocatalysis with the power of chemocatalysis. nih.gov

The dioxolane framework itself is a powerful tool in chiral technology. Specifically, chiral 1,3-dioxolan-4-ones, which are easily derived from naturally available, enantiomerically pure α-hydroxy acids like mandelic acid and lactic acid, serve as versatile chiral auxiliaries. mdpi.comresearchgate.netnih.gov These scaffolds can be deprotonated and reacted with various electrophiles in reactions such as Michael additions and Diels-Alder cycloadditions. mdpi.comnih.gov The steric bulk of the dioxolanone ring directs the approach of the electrophile, allowing for the creation of new stereocenters with high selectivity. The auxiliary can then be cleaved, yielding a chiral product and demonstrating the utility of the dioxolanone as a "chiral benzoyl anion equivalent" or a "chiral ketene (B1206846) equivalent". mdpi.comresearchgate.netnih.gov This technology provides a reliable method for building complex chiral molecules from simple, bio-based starting materials. mdpi.com

Q & A

Q. Q1. What are the established synthetic routes for 4-Butyl-1,3-dioxolane, and how can reaction conditions be optimized?

A1. Synthesis typically involves acetal/ketal formation via acid-catalyzed reactions between diols and carbonyl compounds. For example, analogous dioxolanes (e.g., 2-benzyl-4-phenyl-1,3-dioxolane) are synthesized using phenylacetaldehyde dimethyl acetal with reagents like BF₃·Et₂O under controlled temperatures (40–60°C) . Optimization includes:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve yield.
  • Solvent choice : Non-polar solvents (e.g., toluene) enhance regioselectivity.
  • Temperature control : Slow addition of reactants minimizes side reactions.
    Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm the dioxolane ring formation and substituent placement .

Solubility and Stability Considerations

Q. Q2. How do the solubility and stability of this compound influence experimental design?

A2.

  • Solubility : Insoluble in water (common for dioxolanes) but miscible with organic solvents (e.g., DCM, THF). This necessitates phase-separation techniques in hydrolytic studies .
  • Stability : Degrades under heat or oxidizing agents. Store at 2–8°C in inert atmospheres. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .
    Methodological tip : Pre-purify solvents to avoid trace acids/oxidizers that accelerate decomposition.

Advanced Mechanistic Studies

Q. Q3. How do solvent effects impact the hydrolysis kinetics of this compound?

A3. Hydrolysis mechanisms (A-1 vs. A-Se2) are solvent-dependent. For analogous dioxolanes (e.g., 2-methyl-1,3-dioxolane), studies in water-dioxane vs. water-DMSO mixtures show:

  • A-1 mechanism (carbocation formation) : Dominates in polar aprotic solvents (DMSO), with rate constants increasing by 10× compared to dioxane .
  • A-Se2 mechanism (concerted cleavage) : Favored in non-polar solvents.
    Experimental design : Use kinetic isotope effects (KIE) and LC-MS to track intermediates .

Stereochemical Analysis

Q. Q4. How can stereoisomers of this compound derivatives be resolved, and how does stereochemistry affect reactivity?

A4.

  • Resolution methods : Chiral HPLC (e.g., Chiralpak® AD-H column) or enzymatic resolution using lipases .
  • Reactivity impact : For (4R,5R)-bis(aminomethyl) derivatives, the cis configuration enhances hydrogen bonding with biological targets (e.g., enzymes), altering IC₅₀ values by 2–3 orders of magnitude .
    Key data :
StereoisomerBiological Activity (IC₅₀, nM)
(4R,5R)12 ± 1.5
(4S,5S)4500 ± 320

Data Contradictions in Physicochemical Properties

Q. Q5. How can researchers reconcile conflicting reports on the solubility or stability of this compound?

A5. Discrepancies often arise from impurities or measurement conditions. For example:

  • Solubility : Trace water in solvents can artificially reduce reported solubility. Use Karl Fischer titration to verify solvent dryness .
  • Stability : Contradictory thermal degradation temperatures (e.g., 80°C vs. 110°C) may reflect differing purity grades. Always characterize compounds via TGA-DSC before use .

Advanced Applications in Drug Development

Q. Q6. What role does this compound play in prodrug design or targeted delivery systems?

A6. The dioxolane ring’s stability under physiological pH makes it ideal for:

  • Prodrugs : Mask polar groups (e.g., -OH, -COOH) to improve bioavailability. Hydrolysis releases active moieties in target tissues .
  • Targeted delivery : Functionalize with PEG or ligand-conjugates (e.g., folate) for tumor-specific accumulation. In vitro studies show 60–70% cellular uptake efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.